molecular formula C10H7NO3 B13650734 4-(2-cyanoacetyl)benzoic Acid

4-(2-cyanoacetyl)benzoic Acid

Cat. No.: B13650734
M. Wt: 189.17 g/mol
InChI Key: LUCHDLJFXRDNOI-UHFFFAOYSA-N
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Description

4-(2-Cyanoacetyl)benzoic acid, also known as 2-cyano-4-formylbenzoic acid, is a solid powder that ranges from white to light yellow in color. It has a specific odor and is stable at room temperature. This compound is not soluble in water but can dissolve in organic solvents such as ethanol and dimethyl ether .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Cyanoacetyl)benzoic acid can be synthesized through various organic synthesis methods. One common method involves the cyanoacetylation of benzoic acid derivatives. The reaction typically requires the use of appropriate raw materials and reaction conditions, such as the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates .

Industrial Production Methods

In industrial settings, the production of this compound often involves the treatment of benzyl chloride with anhydrous sodium carbonate in water, followed by the gradual addition of potassium permanganate solution . This method ensures the efficient production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

4-(2-Cyanoacetyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions often require specific conditions, such as controlled temperatures and solvents like ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines .

Mechanism of Action

The mechanism of action of 4-(2-cyanoacetyl)benzoic acid involves its ability to participate in various chemical reactions due to the presence of the cyano and acetyl groups. These functional groups enable the compound to interact with molecular targets and pathways, leading to the formation of biologically active compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Cyanoacetyl)benzoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and form diverse biologically active compounds. This versatility makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

IUPAC Name

4-(2-cyanoacetyl)benzoic acid

InChI

InChI=1S/C10H7NO3/c11-6-5-9(12)7-1-3-8(4-2-7)10(13)14/h1-4H,5H2,(H,13,14)

InChI Key

LUCHDLJFXRDNOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CC#N)C(=O)O

Origin of Product

United States

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